molecular formula C12H15ClF3N3O2 B2554226 1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride CAS No. 299426-31-6

1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride

Cat. No.: B2554226
CAS No.: 299426-31-6
M. Wt: 325.72
InChI Key: KMUQQDCFDDQQFT-UHFFFAOYSA-N
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Description

1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride is a fluorinated piperazine derivative characterized by a nitro group at the 2-position and a trifluoromethyl group at the 4-position of the phenyl ring, with a methyl-substituted piperazine moiety.

Properties

IUPAC Name

3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2.ClH/c1-8-7-17(5-4-16-8)10-3-2-9(12(13,14)15)6-11(10)18(19)20;/h2-3,6,8,16H,4-5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUQQDCFDDQQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride typically involves multiple steps, starting with the nitration of 4-(trifluoromethyl)aniline to produce 2-nitro-4-(trifluoromethyl)aniline. This intermediate is then reacted with methyl piperazine to form the target compound. The reaction conditions include the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to achieve high yields and purity. The use of automated systems and advanced purification methods, such as recrystallization or chromatography, ensures the production of high-quality 1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride.

Types of Reactions:

  • Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso derivatives or other oxidized products.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of different derivatives.

  • Substitution: The piperazine ring can undergo substitution reactions with various reagents, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and strong oxidizing agents.

  • Reduction: Iron powder, hydrogen gas, and catalytic hydrogenation.

  • Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products Formed:

  • Nitroso derivatives from oxidation reactions.

  • Amines from reduction reactions.

  • Substituted piperazines from substitution reactions.

Scientific Research Applications

Pharmacological Research

1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Studies have shown that similar piperazine derivatives can exhibit activity as anxiolytics or antidepressants, suggesting that this compound may also possess such properties.

Proteomics Research

This compound is utilized in proteomics research due to its ability to modify proteins or peptides selectively. It can serve as a biochemical tool for studying protein interactions and functions, particularly in the context of post-translational modifications. The trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes, facilitating its use in cellular assays .

Synthesis of Novel Therapeutics

The unique chemical framework of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride makes it an attractive precursor for the synthesis of novel therapeutic agents. Researchers have explored its derivatives for potential anti-cancer properties and as inhibitors of specific enzymes involved in disease pathways. The nitro and trifluoromethyl groups are known to enhance biological activity and selectivity, making this compound a valuable starting material for drug development .

Case Study 1: Antidepressant Activity

A study investigated the effects of piperazine derivatives on serotonin receptors, revealing that compounds similar to 1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride exhibited significant binding affinity and activity at serotonin receptor subtypes. This suggests potential antidepressant effects, warranting further exploration into its mechanism of action and therapeutic efficacy in clinical settings.

Case Study 2: Inhibition of Protein Kinases

In another research project, derivatives of this compound were tested for their ability to inhibit specific protein kinases involved in cancer progression. The results indicated that modifications to the piperazine ring could enhance inhibitory activity, leading to the development of new cancer therapeutics based on this scaffold.

Mechanism of Action

The mechanism by which 1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, while the trifluoromethyl group can influence the electronic properties of the molecule. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Key structural analogs differ in substituent placement and functional groups on the phenyl ring, significantly altering physicochemical and biological properties:

Compound Name Substituents (Phenyl Ring) Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate 4-methyl 297.22 180622-24-6 Lacks nitro and trifluoromethyl groups; increased hydrophobicity due to methyl group
1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine hydrochloride 4-chloro, 2-nitro 331.15 331657-28-4 Chloro substituent replaces trifluoromethyl, altering electronic effects and steric bulk
1-(3-Trifluoromethylphenyl)piperazine hydrochloride 3-trifluoromethyl 280.70 76835-14-8 Trifluoromethyl at meta position; impacts receptor binding orientation
1-(4-Fluorophenyl)piperazine dihydrochloride 4-fluoro 253.14 64090-19-3 Smaller halogen substituent; reduced lipophilicity
1-[4-chloro-2-nitro-5-(trifluoromethyl)phenyl]piperazine hydrochloride 4-chloro, 2-nitro, 5-trifluoromethyl 395.75 Not specified Additional chloro at 5-position increases molecular weight and steric hindrance

Pharmacological and Chemical Properties

  • Lipophilicity : The trifluoromethyl group increases lipophilicity (logP ~3.2 estimated) relative to 4-fluoro or 4-methyl derivatives (logP ~2.5–2.8), influencing membrane permeability .
  • Synthetic Utility: Unlike intermediates such as methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (used in spirocyclic compounds, e.g., LCMS m/z 411 ), the target compound’s nitro group may limit its direct use in further functionalization without reduction.

Biological Activity

1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride, with the chemical formula C12H15ClF3N3O2C_{12}H_{15}ClF_3N_3O_2 and CAS number 299426-31-6, is a compound of interest due to its diverse biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC12H15ClF3N3O2C_{12}H_{15}ClF_3N_3O_2
Molecular Weight325.72 g/mol
Melting Point159-161 °C
Hazard ClassificationIrritant

1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride exhibits various biological activities, primarily through its interaction with specific biological targets:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting potential as an antimicrobial agent .
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. For instance, it has been evaluated for its effects on different cancer cell lines, demonstrating IC50 values in the micromolar range .
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures possess neuroprotective properties, potentially influencing pathways related to neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride:

Comparative Analysis of Biological Activities

To better understand the biological activities of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride, a comparison with related compounds is useful:

CompoundAntimicrobial ActivityAnticancer ActivityNeuroprotective Potential
1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochlorideModerateModerateEmerging
Similar Piperazine Derivative AStrongHighEstablished
Similar Piperazine Derivative BWeakModerateUnder Investigation

Q & A

Advanced Research Question

  • Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol (90:10) to separate enantiomers. Retention times correlate with configurations reported in analogous compounds .
  • X-ray crystallography : Single-crystal analysis definitively assigns stereochemistry. For example, a 3-methyl group in the R-configuration shows distinct dihedral angles (~60°) in crystal lattices .
  • NOESY NMR : Cross-peaks between the methyl group and adjacent protons confirm spatial proximity, supporting proposed conformations .

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